molecular formula C11H13NO4 B6320290 Ethyl 3,5-dimethyl-4-nitrobenzoate CAS No. 3095-50-9

Ethyl 3,5-dimethyl-4-nitrobenzoate

Cat. No.: B6320290
CAS No.: 3095-50-9
M. Wt: 223.22 g/mol
InChI Key: LXHYBLDIIOAWLA-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-nitrobenzoate is an aromatic ester featuring a nitro group at the para position and methyl substituents at the 3 and 5 positions of the benzene ring. The ethyl ester variant is anticipated to exhibit distinct physicochemical properties due to its longer alkyl chain, which may influence solubility, reactivity, and applications in fine chemical synthesis .

Properties

IUPAC Name

ethyl 3,5-dimethyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(13)9-5-7(2)10(12(14)15)8(3)6-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHYBLDIIOAWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297959
Record name Ethyl 3,5-dimethyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3095-50-9
Record name Ethyl 3,5-dimethyl-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3095-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide, other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl 3,5-dimethyl-4-aminobenzoate.

    Substitution: Various ethyl esters depending on the nucleophile used.

    Oxidation: Ethyl 3,5-dicarboxy-4-nitrobenzoate.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,5-dimethyl-4-nitrobenzoate (CAS: 3277-04-1)

This methyl ester analog shares the same nitro and methyl substitution pattern but differs in the ester group (methyl vs. ethyl). Key comparisons include:

Physical Properties
Property Methyl Ester (Predicted/Reported) Ethyl Ester (Inferred)
Molecular Weight (g/mol) 209.16 223.19
Predicted CCS (Ų, [M+H]+) 142.3 Higher (due to larger alkyl chain)
Solubility Moderate in polar solvents Enhanced lipophilicity

The collision cross section (CCS) values for the methyl ester, calculated via adduct-specific predictions (e.g., [M+H]+: 142.3 Ų), suggest that the ethyl analog would exhibit larger CCS values owing to increased molecular volume .

Other Nitrobenzoate Derivatives

While direct data for additional analogs (e.g., propyl or butyl esters) is absent in the evidence, conceptual density functional theory (DFT) principles (e.g., electronegativity, hardness) could predict reactivity trends. For example:

  • Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the benzene ring, making these compounds susceptible to nucleophilic substitution. Substituent effects (methyl vs. ethyl) may modulate this reactivity .
  • Steric Effects : The ethyl group’s bulkiness could hinder reactions at the ester moiety compared to the methyl variant.

Biological Activity

Ethyl 3,5-dimethyl-4-nitrobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound is an ester derived from 3,5-dimethyl-4-nitrobenzoic acid and ethanol. The synthesis typically involves the esterification reaction, which can be catalyzed by acid catalysts under reflux conditions. The reaction can be optimized using various methods, including microwave-assisted synthesis and ultrasonic irradiation, which enhance yield and reduce reaction time.

Biological Activity

The biological activity of this compound has been investigated in various studies, emphasizing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can serve as a potential candidate for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases. The compound's mechanism may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of this compound against standard antibiotics. The results indicated that it has comparable or superior activity against certain pathogens.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced edema and inflammatory markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-dimethyl-4-nitrobenzoate
Reactant of Route 2
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